6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one
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Overview
Description
6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the class of sulfonamide-based indole analogs. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a benzoindole core, which is fused with a sulfonyl group and a morpholino ring, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoindole core: This can be achieved through a Friedel-Crafts reaction, where an indole derivative is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.
Introduction of the sulfonyl group: The benzoindole core is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Attachment of the morpholino ring: Finally, the sulfonylated benzoindole is reacted with 2,6-dimethylmorpholine under suitable conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a valuable tool in drug discovery and development.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The indole moiety can interact with various receptors and proteins, modulating their activity and leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one include other sulfonamide-based indole analogs, such as:
- 6-(2,6-dimethylmorpholino)nicotinaldehyde
- 2,6-dimethylmorpholine
- 6-(dimethylamino)nicotinaldehyde
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the sulfonyl group and the morpholino ring in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for various applications .
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)sulfonyl-1-ethylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-21-16-8-9-17(14-6-5-7-15(18(14)16)19(21)22)26(23,24)20-10-12(2)25-13(3)11-20/h5-9,12-13H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYCPFMCLBWYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CC(OC(C4)C)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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